2',4',6'-Trifluoroacetophenone
Overview
Description
2’,4’,6’-Trifluoroacetophenone: is an organic compound with the molecular formula C8H5F3O . It is a derivative of acetophenone where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2’, 4’, and 6’ positions. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,4’,6’-Trifluoroacetophenone can be synthesized through several methods. One common method involves the trifluoromethylation of acetophenone derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base . Another method includes the reaction of 2,4,6-trifluorobenzoyl chloride with a suitable nucleophile under controlled conditions .
Industrial Production Methods: Industrial production of 2’,4’,6’-Trifluoroacetophenone typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2’,4’,6’-Trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylphenylethanol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’,4’,6’-Trifluoroacetophenone is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and binding affinity. It can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but with all three fluorine atoms on the same carbon.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom in addition to the trifluoromethyl group.
2,2,2-Trifluoro-3’-trifluoromethylacetophenone: Contains an additional trifluoromethyl group on the benzene ring.
Uniqueness: 2’,4’,6’-Trifluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJSZHCBWFPSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380291 | |
Record name | 2',4',6'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51788-77-3 | |
Record name | 2',4',6'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4,6-trifluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2',4',6'-trifluoroacetophenone (triFAP) a superior reagent for the Paternò-Büchi (PB) reaction in lipid analysis compared to previously used reagents like acetone?
A1: TriFAP exhibits several advantages over acetone as a PB reagent for lipid analysis by mass spectrometry [, ]. Firstly, the presence of electron-withdrawing fluorine atoms on the aromatic ring enhances the reactivity of the carbonyl group towards the C=C bond in lipids, leading to higher conversion rates compared to acetone []. This results in improved sensitivity, allowing for the detection and identification of C=C bonds even in low-abundance lipids []. Secondly, triFAP demonstrates a significant reduction in side reactions, particularly Norrish Type I cleavage, which can complicate data interpretation []. While Norrish Type II side reactions are still observed, they produce distinct isomeric products that can be differentiated from the desired PB products []. Overall, triFAP's enhanced reactivity, reduced side reactions, and ability to provide accurate isomer quantitation make it a superior reagent for characterizing C=C location in lipids [].
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